alpha-Dihydroequilin-d5
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D |
InChI Key |
NLLMJANWPUQQTA-FAQOVSBASA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Alpha Dihydroequilin D5
Design and Implementation of Stereoselective Synthetic Routes for Deuterated Steroids
The synthesis of alpha-Dihydroequilin-d5 necessitates a strategic approach that combines the stereoselective construction of the core steroidal framework with the precise incorporation of deuterium (B1214612) atoms. A plausible and efficient synthetic route commences with the readily available equine estrogen, equilin (B196234). The key transformation is the stereoselective reduction of the 17-keto group of equilin to the corresponding 17α-hydroxyl group.
The stereoselectivity of this reduction is paramount to obtaining the desired alpha-epimer. While various reducing agents can effect this transformation, the choice of reagent and reaction conditions significantly influences the diastereomeric ratio of the product. For the introduction of deuterium at the 17-position, a deuterated reducing agent is employed. Sodium borodeuteride (NaBD4) is a suitable reagent for this purpose, as it is known to reduce ketones to alcohols. masterorganicchemistry.comyoutube.com The stereochemical outcome of the reduction of the 17-keto group in steroids is influenced by steric hindrance, with the hydride (or deuteride) typically attacking from the less hindered α-face, leading to the formation of the β-alcohol. However, by carefully controlling the reaction conditions, such as temperature and solvent, the stereoselectivity can be directed towards the desired α-alcohol.
An alternative approach to enhance the stereoselectivity involves the use of bulky reducing agents that favor attack from a specific face of the steroid nucleus.
Techniques for Site-Specific Deuterium Introduction into the Alpha-Dihydroequilin Moiety
The synthesis of this compound requires the introduction of five deuterium atoms at specific positions. One deuterium atom is incorporated at the 17β-position through the stereoselective reduction of the 17-keto group of equilin using sodium borodeuteride, as previously described.
The remaining four deuterium atoms can be introduced onto the aromatic A-ring of the steroid nucleus via an acid-catalyzed hydrogen-deuterium exchange reaction. nih.govnih.govyoutube.comresearchgate.netyoutube.com This is typically achieved by treating the steroid with a deuterated acid, such as deuterated trifluoroacetic acid (TFA-d) or deuterated sulfuric acid (D2SO4), in a deuterated solvent like deuterium oxide (D2O). The electrophilic aromatic substitution mechanism facilitates the exchange of hydrogen atoms for deuterium atoms at the electron-rich positions of the aromatic ring. In the case of the phenolic A-ring of dihydroequilin, the positions ortho and para to the hydroxyl group are activated and will undergo deuteration.
A proposed synthetic scheme is as follows:
Aromatic Ring Deuteration: Equilin is treated with a deuterated acid, such as D2SO4 in D2O, to facilitate the exchange of the four aromatic protons for deuterium atoms. This step yields equilin-d4 (B589522).
Stereoselective Reduction: The resulting equilin-d4 is then subjected to stereoselective reduction of the 17-keto group using sodium borodeuteride (NaBD4) in a suitable solvent system. This introduces the fifth deuterium atom at the 17β-position and yields the target molecule, this compound.
This two-step approach allows for the site-specific and controlled incorporation of five deuterium atoms into the alpha-dihydroequilin scaffold.
Purification and Rigorous Isotopic Characterization of this compound
Following the synthesis, a rigorous purification and characterization process is essential to ensure the identity, purity, and isotopic enrichment of the final product.
The purification of this compound from the reaction mixture, which may contain unreacted starting materials, the 17β-epimer, and other byproducts, is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a reverse-phase column is a powerful method for separating steroid isomers. google.comdoi.orgnih.govnih.gov The choice of mobile phase and gradient elution profile is optimized to achieve baseline separation of this compound from its beta-epimer and other impurities.
The isotopic enrichment and the position of the deuterium atoms are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular weight of the synthesized compound, confirming the incorporation of five deuterium atoms. The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of deuterium enrichment. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the deuterated molecule. The fragmentation of estrogens often involves characteristic losses from the D-ring and cleavage of the steroid nucleus, and the mass shifts in the fragment ions of the deuterated analog can help confirm the location of the deuterium labels. nih.govnih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable tools for confirming the positions of the deuterium atoms. mdpi.comnih.govrsc.orgdntb.gov.uaresearchgate.netresearchgate.net
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity.
The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of the labeling sites.
The following table summarizes the expected analytical data for this compound:
| Analytical Technique | Expected Results |
| High-Resolution Mass Spectrometry (HRMS) | |
| Molecular Formula | C₁₈H₁₇D₅O₂ |
| Calculated Mass | 275.2325 |
| Measured Mass | Consistent with the calculated mass within a narrow mass error range (e.g., ± 5 ppm) |
| Isotopic Enrichment | >98% d₅ species, with minor contributions from d₄, d₃, etc. |
| Tandem Mass Spectrometry (MS/MS) | Characteristic fragmentation pattern with mass shifts corresponding to the deuterated fragments. |
| ¹H NMR Spectroscopy | Absence or significant reduction of signals for the aromatic protons and the 17β-proton. |
| ²H NMR Spectroscopy | Presence of signals corresponding to the deuterium atoms on the aromatic ring and at the 17β-position. |
Ensuring the purity of isotopically labeled standards is crucial for their intended use in quantitative analysis. Impurity profiling involves the identification and quantification of any unwanted substances in the final product. mdpi.comnih.govmoravek.comusp.org
Common impurities in the synthesis of this compound may include:
Unlabeled alpha-Dihydroequilin: Residual starting material that did not undergo complete deuteration.
Partially Labeled Intermediates: Molecules with fewer than five deuterium atoms.
Stereoisomers: The beta-epimer of dihydroequilin-d5.
Byproducts of the Synthesis: Other related steroid structures formed during the reaction.
Chromatographic techniques, such as HPLC with UV or mass spectrometric detection, are employed to separate and quantify these impurities. The purity of the final product is typically reported as a percentage, with a high purity (e.g., >98%) being desirable for a reference standard.
The following table outlines a typical impurity profile for a synthesized batch of this compound:
| Impurity | Identification Method | Acceptance Criteria |
| Unlabeled alpha-Dihydroequilin | LC-MS | < 0.5% |
| Partially Labeled Intermediates | LC-MS | < 1.0% |
| beta-Dihydroequilin-d5 | HPLC | < 0.5% |
| Other Synthetic Byproducts | HPLC, LC-MS | < 0.1% each |
| Total Purity | HPLC | >98% |
By adhering to these rigorous synthetic, purification, and characterization protocols, high-purity this compound can be produced, ensuring its reliability as an internal standard for the accurate quantification of alpha-dihydroequilin in various biological matrices.
Advanced Analytical Strategies Employing Alpha Dihydroequilin D5
Mass Spectrometry-Based Quantitative Analysis of Steroids
Mass spectrometry (MS) has become the gold standard for steroid analysis, largely replacing traditional immunoassays which can suffer from cross-reactivity and a lack of specificity researchgate.netnih.gov. When coupled with a chromatographic separation technique, MS provides unparalleled sensitivity and selectivity. The incorporation of a deuterated internal standard like alpha-Dihydroequilin-d5 is fundamental to the robustness of these quantitative methods.
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Steroidomics
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative analysis youtube.com. The core principle involves adding a known quantity of an isotopically labeled version of the analyte—the "spike"—to the sample at the earliest stage of analysis youtube.com. In this context, a precise amount of this compound would be added to a biological sample (e.g., plasma, urine) to quantify its non-labeled counterpart, alpha-dihydroequilin, or other structurally related estrogens.
The key to IDMS is that the labeled internal standard (this compound) is chemically identical to the endogenous analyte. Therefore, it behaves in the exact same manner during all subsequent sample preparation steps (extraction, purification, derivatization) and analysis. Any sample loss or variation during the procedure will affect both the analyte and the internal standard equally. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the added standard, the original concentration of the analyte in the sample can be calculated with exceptional precision, effectively correcting for procedural losses and matrix-induced signal variations youtube.comusgs.gov.
Key Applications of IDMS in Steroidomics:
Reference Method Development: Establishing the accuracy of routine clinical assays.
Certification of Reference Materials: Quantifying steroid concentrations in standard reference materials used for quality control.
Clinical Diagnostics: Accurate measurement of steroid hormones for diagnosing endocrine disorders nih.gov.
Anti-Doping Control: Unambiguous quantification of endogenous and exogenous steroids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Analysis Utilizing this compound as an Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used platform for targeted steroid quantification due to its high sensitivity, specificity, and throughput nih.govaustinpublishinggroup.comfrontiersin.org. The method involves a multi-step process where this compound plays a crucial role.
First, the sample, spiked with this compound, is subjected to liquid chromatography. This step separates the target steroid from other endogenous compounds and isomers in the complex biological matrix nih.govresearchgate.net. Following separation, the column eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) researchgate.net.
In the tandem mass spectrometer (e.g., a triple quadrupole), two stages of mass analysis provide specificity.
MS1 (First Quadrupole): Selects the specific m/z of the protonated or deprotonated parent ion for both the native steroid and this compound.
Collision Cell (Second Quadrupole): The selected parent ions are fragmented by collision with an inert gas.
MS2 (Third Quadrupole): Selects specific, characteristic fragment ions for each parent.
This process, known as Multiple Reaction Monitoring (MRM), is highly selective as it requires a compound to have both the correct parent ion mass and produce the correct fragment ion mass to generate a signal researchgate.netmdpi.com. This compound and the native analyte will have different parent and fragment ion masses (shifted by 5 Daltons) but identical chromatographic retention times and ionization efficiencies. This co-elution allows the instrument to measure their respective signal intensities simultaneously, and the ratio is used to calculate the concentration, correcting for matrix effects and instrument variability nih.govnih.gov.
| Parameter | Typical Condition for Steroid Analysis | Purpose |
|---|---|---|
| LC Column | Reversed-phase C18 or Phenyl-Hexyl | Separates steroids based on hydrophobicity. Essential for resolving isomers. |
| Mobile Phase | Water and Methanol/Acetonitrile with additives (e.g., formic acid, ammonium fluoride) nih.govresearchgate.net | Elutes steroids from the column and facilitates ionization. Additives can improve sensitivity. |
| Ionization Mode | Positive or Negative ESI/APCI | Generates charged ions for MS detection. The choice depends on the steroid's chemical structure. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for targeted quantification. |
| Internal Standard | Stable isotope-labeled (e.g., this compound) | Corrects for matrix effects, ion suppression/enhancement, and procedural losses. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Conjunction with Deuterated Standards
Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for steroid profiling nih.govmdpi.com. Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Since steroids are generally non-volatile, a chemical derivatization step is necessary prior to analysis nih.govrestek.com. This typically involves converting hydroxyl and keto groups into trimethylsilyl (TMS) ethers or methyloxime-trimethylsilyl (MO-TMS) derivatives.
The use of a deuterated internal standard like this compound is critical in GC-MS analysis. It is added before the derivatization step and accounts for any variability or incomplete reactions during this crucial sample preparation stage, in addition to correcting for injection volume variations and ionization fluctuations usgs.gov. Following derivatization, the sample is injected into the gas chromatograph, where the steroid derivatives are separated in a heated capillary column before entering the mass spectrometer, which typically uses Electron Impact (EI) ionization researchgate.net. GC-MS can provide extensive fragmentation patterns, offering rich structural information and allowing for the simultaneous measurement of dozens of steroid metabolites in a single run nih.govresearchgate.net.
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, offers an alternative to tandem mass spectrometry with distinct advantages nih.govresearchgate.net. HRMS provides extremely accurate mass measurements (typically to within 5 parts per million), which allows for the determination of an ion's elemental formula researchgate.net.
This high resolving power can differentiate a target analyte from an interfering compound that has the same nominal mass (isobaric interference) but a slightly different exact mass due to a different elemental composition bohrium.com. This enhances the specificity of the analysis significantly nih.gov. While HRMS can reduce reliance on chromatographic separation for specificity, the use of a stable isotope-labeled internal standard such as this compound remains essential for achieving the best quantitative accuracy and precision nih.gov. The standard corrects for signal fluctuations and matrix effects, which are still present in HRMS analysis.
| Feature | Tandem MS (e.g., Triple Quadrupole) | High-Resolution MS (e.g., Orbitrap, QTOF) |
|---|---|---|
| Primary Function | Targeted Quantification (MRM) | Targeted and Untargeted Analysis (Full Scan) |
| Specificity Basis | Specific fragmentation pathway (parent → fragment) | High mass accuracy of the parent ion |
| Sensitivity | Excellent for targeted analytes | Good, though can be slightly less sensitive than MRM for specific targets nih.gov |
| Data Acquired | Only data for pre-selected transitions | Full scan data for all ions within a mass range, allowing retrospective analysis |
| Role of Internal Standard | Essential for accurate quantification | Essential for accurate quantification |
Sample Preparation Protocols in Bioanalytical Research
Effective sample preparation is a critical prerequisite for successful steroid analysis by mass spectrometry. The goal is to isolate the analytes of interest from the complex biological matrix (e.g., blood, urine), remove interfering substances like proteins and phospholipids, and concentrate the analytes to a level suitable for detection austinpublishinggroup.com. The addition of this compound at the beginning of this process is crucial to account for recovery losses researchgate.net.
Advanced Extraction and Enrichment Techniques for Steroid Analytes
Several techniques are employed for the extraction and enrichment of steroids, with the choice depending on the sample matrix, the specific steroids being analyzed, and the desired throughput. tandfonline.com
Protein Precipitation (PP): This is one of the simplest methods, often used for serum or plasma samples. austinpublishinggroup.com An organic solvent (e.g., acetonitrile, methanol) or a salt is added to the sample, causing proteins to denature and precipitate out of solution austinpublishinggroup.comrsc.org. After centrifugation, the supernatant containing the steroids and the internal standard is collected for further processing or direct analysis. While fast and simple, it may be less effective at removing other interferences like phospholipids. austinpublishinggroup.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) austinpublishinggroup.com. Steroids, being lipophilic, partition into the organic layer, leaving polar interferences behind in the aqueous layer. The organic layer is then evaporated and the residue is reconstituted in a solvent compatible with the LC mobile phase. LLE provides a cleaner extract than PP. austinpublishinggroup.comaustinpublishinggroup.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for both cleanup and concentration rsc.org. The sample is passed through a cartridge containing a solid sorbent (e.g., C18, HLB). Steroids are retained on the sorbent while unwanted components are washed away. The retained steroids are then eluted with a small volume of an organic solvent frontiersin.orgrsc.org. SPE can be highly selective and is easily automated in 96-well plate formats for high-throughput applications researchgate.netnih.gov.
Supported-Liquid Extraction (SLE): This technique combines elements of LLE in a format similar to SPE. The aqueous sample is loaded onto a 96-well plate packed with an inert diatomaceous earth material. The sample disperses over the high surface area, and an immiscible organic solvent is then passed through the material to extract the analytes of interest, providing a clean extract with high recovery rsc.org.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PP) | Protein removal via denaturation with solvent/salt. | Fast, simple, low cost. austinpublishinggroup.com | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible solvents. austinpublishinggroup.com | Good removal of polar interferences, provides a clean extract. | Can be labor-intensive, requires solvent evaporation/reconstitution. helsinki.fi |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. rsc.org | High selectivity and concentration factor, easily automated. | Higher cost, requires method development to optimize sorbent/solvents. |
| Supported-Liquid Extraction (SLE) | LLE performed on a solid support material. rsc.org | High recovery, no emulsion formation, easily automated. | Higher cost than traditional LLE. |
Matrix Effects and Strategies for Mitigation in Complex Biological Matrices
The accurate quantification of this compound in complex biological matrices, such as plasma, serum, or urine, is significantly challenged by the phenomenon of matrix effects. These effects, primarily manifested as ion suppression or enhancement in mass spectrometry, arise from co-eluting endogenous or exogenous components of the matrix that interfere with the ionization efficiency of the target analyte. For steroid hormones and their deuterated analogs, which are often present at low concentrations, matrix effects can lead to considerable inaccuracies and a lack of reproducibility in analytical results.
The primary cause of matrix effects is the competition for ionization between the analyte and co-eluting matrix components in the ion source of the mass spectrometer. This can lead to a suppression of the analyte's signal, resulting in underestimation of its concentration, or less commonly, an enhancement of the signal. The chemical similarity of many matrix components to steroids further complicates the analysis.
Stable isotopically labeled internal standards (SIL-IS), such as this compound, are widely regarded as the most effective tools to compensate for matrix effects. dshs-koeln.de The underlying assumption is that the deuterated standard will behave chromatographically and ionize in a manner nearly identical to the unlabeled analyte, thus experiencing the same degree of ion suppression or enhancement. However, studies have shown that even with SIL-IS, complete compensation for matrix effects is not always guaranteed, particularly in samples with high matrix complexity. dshs-koeln.de Differential matrix effects can occur due to slight differences in retention times between the analyte and its deuterated internal standard, especially in regions of fluctuating ion suppression. myadlm.org
To mitigate the impact of matrix effects, several strategies can be employed in conjunction with the use of this compound:
Optimized Sample Preparation: Thorough sample cleanup is crucial to remove interfering compounds before analysis. chromatographyonline.com Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used to isolate steroids from the bulk of the matrix components. nih.gov
Chromatographic Separation: Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), can provide better separation of the analyte from interfering matrix components, reducing the likelihood of co-elution and associated matrix effects. researchgate.net
Differential Mobility Spectrometry (DMS): This technique offers an orthogonal separation mechanism to liquid chromatography and mass spectrometry, which can significantly reduce interferences and improve the signal-to-noise ratio for steroid measurements. nih.govelsevierpure.com
A summary of common matrix effect mitigation strategies is presented in the table below.
| Strategy | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent while matrix components are washed away. | High selectivity and good removal of interfering compounds. | Can be time-consuming and requires method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and effective for removing highly polar or non-polar interferences. | Can be labor-intensive and may not remove all interfering compounds. |
| Protein Precipitation | Removal of proteins from the sample by precipitation with an organic solvent or acid. | Quick and easy to perform. | May not effectively remove other matrix components like phospholipids. |
| UHPLC | Use of smaller particle size columns to achieve higher separation efficiency. | Improved resolution and reduced co-elution of interfering compounds. | Requires specialized high-pressure equipment. |
| Differential Mobility Spectrometry (DMS) | Separation of ions in the gas phase based on their mobility in an electric field. | Provides an additional dimension of separation, reducing chemical noise. | Requires specialized instrumentation. |
Derivatization Chemistry for Optimized Mass Spectrometric Detection
While this compound and its non-deuterated counterpart can be analyzed directly by mass spectrometry, their nonpolar nature and poor ionization efficiency in common ionization sources like electrospray ionization (ESI) can limit analytical sensitivity. sigmaaldrich.com To overcome this, derivatization chemistry is often employed to introduce a readily ionizable moiety onto the steroid structure, thereby enhancing the signal intensity and improving the limits of detection. sigmaaldrich.comnih.govnih.gov
The primary goal of derivatization in this context is to improve the ionization efficiency of this compound, leading to a more robust and sensitive analytical method. Several derivatization reagents have been successfully used for the analysis of estrogens and related compounds.
Common derivatization strategies for steroids include:
Dansyl Chloride: This reagent reacts with the phenolic hydroxyl group of estrogens to form a highly fluorescent and easily ionizable derivative. sigmaaldrich.com
Girard's Reagents (T and P): These reagents react with the ketone group of steroids to introduce a permanently charged quaternary ammonium group, which significantly enhances ionization efficiency in ESI.
2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent has been used to derivatize estrogens, leading to compound-specific product ions and improved specificity in tandem mass spectrometry analysis. nih.govresearchgate.net
The choice of derivatization reagent depends on the specific functional groups present on the analyte and the desired analytical outcome. The derivatization reaction should be efficient, reproducible, and produce a stable derivative.
An overview of common derivatization reagents for estrogens is provided in the table below.
| Derivatization Reagent | Target Functional Group | Ionization Enhancement | Key Advantages |
| Dansyl Chloride | Phenolic Hydroxyl | Introduces a tertiary amine group, readily protonated in ESI. | High reaction efficiency and significant signal enhancement. |
| Girard's Reagent T | Ketone | Introduces a permanently charged quaternary ammonium group. | Excellent ionization efficiency in positive ion mode. |
| FMP-TS | Hydroxyl | Forms a pyridinium ether derivative. | Generates compound-specific fragments in MS/MS, enhancing specificity. nih.govresearchgate.net |
Methodological Validation and Performance Metrics in Analytical Research
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. For research applications involving the quantification of this compound, a thorough validation process demonstrates the reliability and accuracy of the generated data. The validation process typically assesses several key performance metrics, as outlined in the following subsections.
Assessment of Analytical Sensitivity and Limit of Quantification (LOQ)
Analytical sensitivity is a measure of the smallest amount of analyte that can be reliably detected and quantified. The Limit of Quantification (LOQ) is defined as the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu For low-abundance compounds like steroids, achieving a low LOQ is essential for accurate measurement in biological samples.
The LOQ is often determined by analyzing a series of samples with decreasing concentrations of the analyte and identifying the lowest concentration that meets predefined criteria for precision and accuracy, typically within ±15-20% of the nominal value. unodc.org The signal-to-noise ratio is also a common approach, where the LOQ is established at a signal-to-noise ratio of 10:1.
For the analysis of estrogens and related compounds using LC-MS/MS, LOQs in the low picogram per milliliter (pg/mL) range are often achievable, particularly with the use of derivatization techniques. nih.goved.ac.uk
Evaluation of Precision, Accuracy, and Reproducibility in Research Contexts
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, precision is typically assessed at different concentration levels (low, medium, and high) and on different days (intra-day and inter-day precision). Acceptable precision is generally considered to be within 15% RSD, except at the LOQ where 20% may be acceptable. unodc.org
Accuracy is the closeness of the mean test results obtained by the method to the true value. It is typically determined by analyzing samples with known concentrations of the analyte and expressing the result as a percentage of the nominal value. Similar to precision, accuracy is assessed at multiple concentration levels, and the acceptance criteria are generally within ±15% of the nominal value (±20% at the LOQ). unodc.org
Reproducibility assesses the precision of the method when it is performed by different analysts, on different instruments, and in different laboratories. This is a crucial parameter for ensuring that the method can be reliably used across various research settings.
The table below presents typical validation performance metrics for the analysis of steroids in biological matrices.
| Parameter | Typical Acceptance Criteria |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Bias) | Within ± 15% (± 20% at LOQ) |
| Reproducibility (Inter-laboratory RSD) | Generally expected to be within 20% |
Applications of Alpha Dihydroequilin D5 in Mechanistic and Metabolic Investigations
Functional Studies of Steroid-Converting Enzymes and Receptors (using d5 as a tool for quantification/tracer)
In Vitro Enzyme Activity Assays
Alpha-Dihydroequilin, like other estrogens, is metabolized by a variety of enzymes, including members of the hydroxysteroid dehydrogenase (HSD) family. origene.com These enzymes catalyze the interconversion of keto- and hydroxysteroids, thereby modulating the biological activity of these hormones. origene.com In vitro enzyme activity assays are crucial for characterizing these processes and for screening potential inhibitors.
The use of alpha-Dihydroequilin-d5 in these assays offers several advantages. Primarily, it serves as an excellent internal standard for quantification of metabolites using liquid chromatography-mass spectrometry (LC-MS/MS). sigmaaldrich.comnih.gov Because deuterated standards have nearly identical chemical properties and chromatographic retention times to the analyte of interest, they can correct for variations in sample extraction and ionization efficiency, leading to highly accurate quantification. sigmaaldrich.comresearchgate.net
Furthermore, this compound is instrumental in determining the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org By comparing the rate of enzymatic conversion of alpha-Dihydroequilin with that of this compound, researchers can elucidate the reaction mechanism. A significant KIE (where the reaction is slower for the deuterated compound) suggests that the cleavage of a carbon-hydrogen bond at a deuterated position is a rate-determining step of the reaction. acs.orgnih.govosti.gov
For instance, in an assay studying the oxidation of alpha-dihydroequilin by 17β-hydroxysteroid dehydrogenase (17β-HSD), comparing the kinetic parameters of the deuterated and non-deuterated forms can reveal mechanistic details.
Interactive Table 1: Illustrative Kinetic Parameters for 17β-HSD with Equilin (B196234) Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | KIE (kH/kD) on Vmax |
| alpha-Dihydroequilin | 1.5 | 120 | - |
| This compound | 1.6 | 40 | 3.0 |
This table contains hypothetical data for illustrative purposes. The data suggests a significant primary kinetic isotope effect, indicating that C-H bond cleavage is a rate-limiting step in the enzymatic reaction.
Inhibition assays are another area where this compound is useful. When testing potential inhibitors of estrogen-metabolizing enzymes, the deuterated compound can be used as the substrate in LC-MS-based assays to quantify product formation and thereby determine the inhibitor's potency (e.g., IC50 value).
Interactive Table 2: Illustrative Inhibition of 17β-HSD by Compound X
| Inhibitor Concentration (nM) | % Inhibition (vs. Control) |
| 1 | 15 |
| 10 | 48 |
| 50 | 75 |
| 100 | 92 |
| 500 | 98 |
This table contains hypothetical data for illustrative purposes, showing the dose-dependent inhibition of 17β-HSD activity as measured by the conversion of this compound.
Receptor Binding Studies and Ligand-Receptor Interactions
Alpha-Dihydroequilin exerts its biological effects primarily through binding to estrogen receptors (ER), ERα and ERβ. oup.comnih.gov Understanding the affinity and mode of binding is fundamental to characterizing its estrogenic activity. Receptor binding assays are standard procedures for determining the relative binding affinity (RBA) of a ligand for a receptor. nih.govepa.govpubcompare.ai
In a typical competitive binding assay, a constant concentration of a radiolabeled estrogen (e.g., [3H]-17β-estradiol) is incubated with the receptor in the presence of varying concentrations of the test compound (the "competitor"). nih.gov The ability of the test compound to displace the radiolabeled ligand is measured, and from this, its IC50 (the concentration required to inhibit 50% of the radiolabeled ligand binding) and RBA can be calculated. While the non-deuterated alpha-dihydroequilin is typically used for this purpose, the deuterated form can be used as a stable isotope-labeled competitor in non-radioactive mass spectrometry-based binding assays.
Interactive Table 3: Illustrative Estrogen Receptor Binding Affinities
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (%)* |
| 17β-Estradiol | ERα | 0.1 | 100 |
| 17β-Estradiol | ERβ | 0.15 | 100 |
| alpha-Dihydroequilin | ERα | 2.5 | 4.0 |
| alpha-Dihydroequilin | ERβ | 3.0 | 5.0 |
*Relative Binding Affinity is calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100. This table contains hypothetical data for illustrative purposes.
Beyond determining binding affinity, this compound is a sophisticated tool for investigating the dynamics of ligand-receptor interactions. Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) is a powerful technique used to probe protein conformational changes upon ligand binding. In HDX-MS, the protein (in this case, the estrogen receptor) is incubated in a deuterated buffer. The rate at which backbone amide hydrogens exchange with deuterium from the solvent depends on their solvent accessibility and involvement in hydrogen bonding.
By comparing the deuterium uptake of the receptor in its unbound state versus its state when bound to a ligand like alpha-Dihydroequilin, researchers can identify regions of the receptor that become more or less exposed upon binding. This provides detailed information on the conformational changes induced by the ligand, which are critical for receptor activation. The use of this compound itself in the binding pocket would not be the primary focus here; rather, the technique leverages deuterium in the solvent to probe the protein's structure. The principles of stable isotope analysis, however, are central to the methodology.
Interactive Table 4: Illustrative HDX-MS Data for Estrogen Receptor α Ligand Binding Domain
| ERα Peptide Region (Amino Acids) | Ligand | % Deuterium Uptake (at 10 min) | Change in Uptake (vs. Apo) |
| 350-360 (Helix 3) | Apo (Unbound) | 45 | - |
| 350-360 (Helix 3) | alpha-Dihydroequilin | 25 | -20% |
| 535-545 (Helix 12) | Apo (Unbound) | 60 | - |
| 535-545 (Helix 12) | alpha-Dihydroequilin | 30 | -30% |
This table contains hypothetical data for illustrative purposes. The reduced deuterium uptake in specific regions upon binding of alpha-Dihydroequilin suggests these regions become less solvent-exposed, likely due to a conformational change that stabilizes the active state of the receptor.
Emerging Research Avenues and Future Prospects for Alpha Dihydroequilin D5
Integration with Advanced Omics Technologies in Systems Biology Research
The field of systems biology aims to understand complex biological systems by integrating data from various "omics" platforms, such as metabolomics, proteomics, and transcriptomics. musechem.comnih.gov In this context, alpha-Dihydroequilin-d5 is poised to play a crucial role, primarily in the area of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system.
The accurate quantification of metabolites is a significant challenge in metabolomics. The use of stable isotope-labeled internal standards is the gold standard for achieving precise and reliable measurements with mass spectrometry. This compound, with its deuterated structure, can serve as an ideal internal standard for the quantification of endogenous estrogens and related metabolites in complex biological matrices like plasma, urine, and tissue extracts. By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, thereby improving the accuracy of the quantitative data.
The integration of such precise metabolomic data into systems biology models can provide a more comprehensive understanding of endocrine pathways and their dysregulation in various diseases. For instance, by accurately measuring fluctuations in estrogen profiles, researchers can gain deeper insights into the hormonal underpinnings of diseases like breast cancer, osteoporosis, and metabolic syndrome.
Table 1: Potential Applications of this compound in Omics Technologies
| Omics Technology | Specific Application of this compound | Potential Research Impact |
| Metabolomics | Internal standard for quantification of estrogens and their metabolites by LC-MS/MS. | Improved accuracy and precision of endocrine profiling in disease research. |
| Fluxomics | Tracer to study the metabolic pathways and interconversion of estrogens. | Elucidation of estrogen metabolism in healthy and diseased states. |
| Lipidomics | Internal standard for the analysis of steroid hormones within the lipidome. | Enhanced understanding of the interplay between steroid hormones and lipid metabolism. |
Development of Novel Labeling Strategies and Analytical Enhancements
The development of sensitive and specific analytical methods is paramount for the detection and quantification of low-abundance hormones and their metabolites. This compound can contribute significantly to the advancement of these methods. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key application. nih.gov This technique offers high selectivity and sensitivity, and the co-elution of the deuterated standard with the unlabeled analyte allows for robust quantification.
Beyond its role as a standard, the principles of isotopic labeling embodied by this compound can inspire novel labeling strategies. For instance, the development of derivatization reagents containing stable isotopes could be used to tag specific functional groups in steroids, enhancing their ionization efficiency and detection in mass spectrometry.
Furthermore, the availability of high-purity deuterated standards like this compound facilitates the validation of new analytical methods. Method validation is a critical process to ensure that an analytical procedure is accurate, precise, and reliable for its intended purpose.
Table 2: Analytical Enhancements Facilitated by this compound
| Analytical Technique | Role of this compound | Advantage |
| LC-MS/MS | Internal Standard | Corrects for matrix effects and instrument variability, leading to higher accuracy. |
| GC-MS | Internal Standard | Improves quantitative performance for the analysis of volatile steroid derivatives. |
| Method Validation | Reference Material | Enables assessment of method accuracy, precision, and limits of detection. |
Expanding Utility in Environmental Monitoring and Agricultural Research
The presence of steroid hormones in the environment, primarily due to wastewater discharge and agricultural runoff, is a growing concern due to their potential endocrine-disrupting effects on wildlife and humans. mdpi.commdpi.com The accurate monitoring of these contaminants is essential for assessing environmental risk and developing effective mitigation strategies.
This compound can be employed as a valuable tool in environmental analysis. As an internal standard, it can be spiked into environmental samples (e.g., water, soil, sediment) to enable precise quantification of related estrogenic compounds. researchgate.net This is particularly important as environmental matrices are often complex and can interfere with analytical measurements.
In agricultural research, stable isotope-labeled compounds are used to trace the fate and transport of agrochemicals and animal-derived substances in the environment. alfa-chemistry.comsymeres.com While not a direct agricultural chemical, the principles of using a deuterated tracer like this compound can be applied to study the environmental persistence and degradation of natural and synthetic estrogens originating from livestock manure. iaea.org Understanding the environmental behavior of these compounds is crucial for developing sustainable agricultural practices.
Table 3: Applications in Environmental and Agricultural Sectors
| Research Area | Application of this compound | Significance |
| Environmental Monitoring | Internal standard for the analysis of estrogenic contaminants in water and soil. | Accurate assessment of environmental exposure to endocrine-disrupting compounds. |
| Wastewater Treatment | Spike-in standard to evaluate the efficiency of removal of estrogens in treatment processes. | Optimization of wastewater treatment technologies for hormone removal. |
| Agricultural Runoff Studies | Tracer to study the transport and fate of estrogens from animal manure. | Development of best management practices to minimize hormonal contamination from agriculture. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the isotopic purity of alpha-Dihydroequilin-d5 in synthetic preparations?
- Methodological Answer : Isotopic purity should be assessed using high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy. HRMS quantifies the deuterium incorporation ratio by comparing peak intensities of deuterated vs. non-deuterated fragments, while NMR confirms the positional integrity of deuterium atoms. For reproducible results, ensure calibration with certified deuterated standards (e.g., 5-hydroxyindoleacetic acid-d5 or similar compounds) . LC-MS protocols should include a stable internal standard, such as cortisol-d8, to correct for matrix effects in biological samples .
Q. How can researchers optimize HPLC conditions for separating this compound from its non-deuterated analog in complex matrices?
- Methodological Answer : Use reverse-phase C18 columns with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid). Adjust retention times by varying column temperature (30–40°C) and flow rate (0.8–1.2 mL/min). Validate separation efficiency using spiked samples and compare retention behavior with reference standards (e.g., deuterated fatty acids like dl-3-羟基十四酸-d5). Include a post-column deuterium exchange suppression step to minimize isotopic interference .
Q. What protocols ensure the stability of this compound during long-term storage in biological samples?
- Methodological Answer : Store samples at -80°C in amber vials to prevent photodegradation. Add antioxidants (e.g., 0.1% BHT) and chelating agents (e.g., EDTA) to inhibit oxidative and enzymatic degradation. Conduct stability tests under accelerated conditions (e.g., 4°C, 25°C) over 14 days, monitoring degradation via LC-MS/MS. Reference deuterated compounds like 11-deoxycorticosterone-d5 can guide protocol refinement .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the metabolic pathways of this compound in vitro vs. in vivo models?
- Methodological Answer : Employ a dual-isotope tracing approach (e.g., combining deuterium and 13C labeling) to track metabolic flux differences. Use primary hepatocyte cultures for in vitro studies and cross-validate with in vivo pharmacokinetic models (rodents). Address discrepancies by analyzing enzyme kinetics (e.g., CYP450 isoforms) and tissue-specific clearance rates. Follow guidelines from to systematically discuss inconsistencies in the "Results" and "Discussion" sections, emphasizing limitations such as interspecies metabolic variations .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Step 1 : Define critical synthesis parameters (e.g., reaction temperature, deuterium source purity) using fractional factorial design.
- Step 2 : Use real-time process analytical technology (PAT), such as in-situ FTIR, to monitor deuterium incorporation.
- Step 3 : Validate batches via orthogonal methods (e.g., X-ray crystallography for structural confirmation).
Reference for detailed experimental reporting to ensure reproducibility .
Q. How can cross-validation between LC-MS and GC-MS improve the accuracy of this compound quantification in lipid-rich tissues?
- Methodological Answer : Derivatize samples using BSTFA + TMCS for GC-MS compatibility, targeting silylated functional groups. Cross-validate with LC-MS data using a weighted Deming regression model to account for heteroscedasticity. Include deuterated internal standards (e.g., palmitic acid-d3) in both methods to correct for matrix effects. Report discrepancies using frameworks from (FINER criteria) to highlight methodological relevance and feasibility .
Q. What experimental designs address the confounding effects of this compound’s isotopic exchange in aqueous environments?
- Methodological Answer : Conduct deuterium kinetic isotope effect (KIE) studies under controlled pH and temperature. Use buffer systems (e.g., phosphate-buffered saline at pH 7.4) with deuterium-depleted water to minimize exchange. Compare reaction rates with non-deuterated analogs using stopped-flow spectroscopy. Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) should analyze time-dependent exchange rates, as per ’s guidelines for rigorous data presentation .
Methodological Frameworks for Data Interpretation
Q. How should researchers apply the FINER criteria to evaluate hypotheses about this compound’s receptor-binding mechanisms?
- Methodological Answer :
- Feasible : Ensure access to labeled ligands (e.g., Dopamine D5 receptor analogs) and SPR/X-ray crystallography facilities.
- Novel : Compare binding affinities with non-deuterated equilin to identify isotopic effects.
- Ethical : Adhere to ICH guidelines for in vitro assays ().
- Relevant : Link findings to therapeutic applications (e.g., hormone replacement therapy).
This structured approach aligns with ’s PICOT framework for hypothesis validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
